molecular formula C7H14N2O2 B1401188 N-methyl-1,4-oxazepane-6-carboxamide CAS No. 1316225-27-0

N-methyl-1,4-oxazepane-6-carboxamide

Cat. No.: B1401188
CAS No.: 1316225-27-0
M. Wt: 158.2 g/mol
InChI Key: LLORHXLUYBZPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

N-methyl-1,4-oxazepane-6-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-1,4-oxazepane-6-carboxylic acid, while reduction may produce N-methyl-1,4-oxazepane-6-methanol .

Scientific Research Applications

N-methyl-1,4-oxazepane-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1,4-oxazepane-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-methyl-1,4-oxazepane-6-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-methyl-1,4-oxazepane-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-8-7(10)6-4-9-2-3-11-5-6/h6,9H,2-5H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLORHXLUYBZPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CNCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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